molecular formula C18H28N2O2S B5396418 N-[(1S*,2R*)-2-(cyclooctylamino)cyclobutyl]benzenesulfonamide

N-[(1S*,2R*)-2-(cyclooctylamino)cyclobutyl]benzenesulfonamide

Cat. No. B5396418
M. Wt: 336.5 g/mol
InChI Key: ZEQNEMVHWWTTFX-MSOLQXFVSA-N
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Description

N-[(1S*,2R*)-2-(cyclooctylamino)cyclobutyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It has gained attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-[(1S*,2R*)-2-(cyclooctylamino)cyclobutyl]benzenesulfonamide involves the inhibition of certain ion channels in the brain, such as the T-type calcium channel. This leads to a decrease in neuronal excitability, which can have therapeutic effects in neurological disorders.
Biochemical and physiological effects:
N-[(1S*,2R*)-2-(cyclooctylamino)cyclobutyl]benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the frequency and severity of seizures in animal models of epilepsy, and to have analgesic effects in models of migraine. It has also been shown to have potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(1S*,2R*)-2-(cyclooctylamino)cyclobutyl]benzenesulfonamide in lab experiments is its specificity for certain ion channels in the brain. This makes it a useful tool for studying the mechanisms underlying neurological disorders. However, its limited solubility in aqueous solutions can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research involving N-[(1S*,2R*)-2-(cyclooctylamino)cyclobutyl]benzenesulfonamide. One area of interest is its potential as a therapeutic agent for neurological disorders such as epilepsy and migraine. Another area of interest is its potential as a tool for studying the mechanisms underlying these disorders. Further research is also needed to explore its potential as an anti-inflammatory agent and to develop new methods for synthesizing and purifying the compound.

Synthesis Methods

The synthesis of N-[(1S*,2R*)-2-(cyclooctylamino)cyclobutyl]benzenesulfonamide involves the reaction of cyclooctylamine with cyclobutanone, followed by the reaction of the resulting cyclobutylamine with benzenesulfonyl chloride. The final product is obtained after purification through recrystallization.

Scientific Research Applications

N-[(1S*,2R*)-2-(cyclooctylamino)cyclobutyl]benzenesulfonamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of certain ion channels in the brain, which are involved in the regulation of neuronal excitability. This makes it a promising tool for studying the mechanisms underlying neurological disorders such as epilepsy and migraine.

properties

IUPAC Name

N-[(1S,2R)-2-(cyclooctylamino)cyclobutyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2S/c21-23(22,16-11-7-4-8-12-16)20-18-14-13-17(18)19-15-9-5-2-1-3-6-10-15/h4,7-8,11-12,15,17-20H,1-3,5-6,9-10,13-14H2/t17-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQNEMVHWWTTFX-MSOLQXFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC2CCC2NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCC(CCC1)N[C@@H]2CC[C@@H]2NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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